Cas no 2486-07-9 (Benzene,2,4-dinitro-1-phenoxy-)
2486-07-9 structure
Product Name:Benzene,2,4-dinitro-1-phenoxy-
CAS 번호:2486-07-9
MF:C12H8N2O5
메가와트:260.2023229599
CID:271726
PubChem ID:75597
Update Time:2025-04-19
Benzene,2,4-dinitro-1-phenoxy- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzene,2,4-dinitro-1-phenoxy-
- (2,4-dinitro-phenyl)-phenyl ether
- (2,4-Dinitro-phenyl)-phenyl-aether
- 1-(2,4-dinitrophenoxy)benzene
- 1-phenoxy-2,4-dinitrobenzene
- 2,4-dinitrodiphenyl ether
- 2,4-Dinitrophenyl phenyl ether
- AI3-16480
- BRN 1888234
- EINECS 219-627-8
- Ether, 2,4-dinitrophenyl phenyl
- phenyl 2,4-dinitrophenyl ether
- Benzene,4-dinitro-1-phenoxy-
- Ether,4-dinitrophenyl phenyl
- 4-06-00-01375 (Beilstein Handbook Reference)
- 2,4-dinitro-1-phenoxy-benzene
- AKOS003238402
- NSC 10864
- Benzene, 2,4-dinitro-1-phenoxy-
- 2,4-Dinitro-1-phenoxybenzene
- NS00046823
- DTXSID20179560
- NSC-10864
- NSC10864
- 2486-07-9
- HQFCELSVOFCACS-UHFFFAOYSA-N
- InChI=1/C12H8N2O5/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8
- SCHEMBL7813399
-
- 인치: 1S/C12H8N2O5/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H
- InChIKey: HQFCELSVOFCACS-UHFFFAOYSA-N
- 미소: O(C1C=CC=CC=1)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]
계산된 속성
- 정밀분자량: 260.04334
- 동위원소 질량: 260.043
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 2
- 복잡도: 332
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.8
- 토폴로지 분자 극성 표면적: 101A^2
실험적 성질
- 밀도: 1.3933 (rough estimate)
- 융해점: 71°C
- 비등점: 403.46°C (rough estimate)
- 플래시 포인트: 158.3°C
- 굴절률: 1.6360 (estimate)
- PSA: 95.51
- LogP: 4.34170
Benzene,2,4-dinitro-1-phenoxy- 관련 문헌
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1. Mechanism of base catalysis in the reactions of phenyl aryl ethers with aliphatic amines in dimethyl sulfoxideRachel A. Chamberlin,Michael R. Crampton J. Chem. Soc. Perkin Trans. 2 1995 1831
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2. The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solventsThomas A. Emokpae,Patrick U. Uwakwe,Jack Hirst J. Chem. Soc. Perkin Trans. 2 1993 125
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3. The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophilesFrancesco Pietra,Dario Vitali,Francesco Del Cima,Glauco Cardinali J. Chem. Soc. B 1970 1659
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4. The mechanisms of nucleophilic substitution reactions of aromatic ethers with amines in benzeneThomas A. Emokpae,Patrick U. Uwakwe,Jack Hirst J. Chem. Soc. Perkin Trans. 2 1991 509
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5. Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetateDapo Ayediran,Titus O. Bamkole,Jack Hirst,Ikenna Onyido J. Chem. Soc. Perkin Trans. 2 1977 597
2486-07-9 (Benzene,2,4-dinitro-1-phenoxy-) 관련 제품
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